molecular formula C5H6FO4- B168526 Propanedioic acid, fluoro-, monoethyl ester CAS No. 100701-49-3

Propanedioic acid, fluoro-, monoethyl ester

Cat. No.: B168526
CAS No.: 100701-49-3
M. Wt: 150.1050832
InChI Key: MBHUWFBTQONAMA-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Propanedioic acid, fluoro-, monoethyl ester, also known as ethyl fluoroacetate, is a derivative of malonic acid . Malonic acid, also known as propanedioic acid , is a dicarboxylic acid . The ionized form of malonic acid, as well as its esters and salts, are known as malonates

Pharmacokinetics

, which may influence its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, fluoro-, monoethyl ester can be synthesized through the esterification of propanedioic acid (malonic acid) with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate followed by fluorination and esterification. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, fluoro-, monoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, fluoro-, monoethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biochemical applications .

Properties

IUPAC Name

3-ethoxy-2-fluoro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUWFBTQONAMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597662
Record name 3-Ethoxy-2-fluoro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100701-49-3
Record name 3-Ethoxy-2-fluoro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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